REACTION_SMILES
|
[CH3:11][O:12][C:13]([C:14](=[O:15])[OH:16])([CH2:17][CH2:18][CH3:19])[c:20]1[c:21]([Cl:27])[cH:22][c:23]([Cl:26])[cH:24][cH:25]1.[CH3:1][C:2]#[N:3].[Cl-:10].[Na:4].[OH2:28].[nH:5]1[cH:6][n:7][cH:8][cH:9]1>>[n:5]1([C:14]([C:13]([O:12][CH3:11])([CH2:17][CH2:18][CH3:19])[c:20]2[c:21]([Cl:27])[cH:22][c:23]([Cl:26])[cH:24][cH:25]2)=[O:15])[cH:6][n:7][cH:8][cH:9]1
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Name
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CCCC(OC)(C(=O)O)c1ccc(Cl)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCCC(OC)(C(=O)O)c1ccc(Cl)cc1Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1c[nH]cn1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(OC)(C(=O)n1ccnc1)c1ccc(Cl)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |